2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile
Overview
Description
2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor such as 2,4-dinitrophenylhydrazine, the pyridine ring can be constructed through a series of condensation and cyclization reactions.
Introduction of Substituents: The methyl, 2-methylbutyl, and nitrophenyl groups can be introduced through alkylation and nitration reactions.
Amination and Cyanation: The amino and cyano groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as ammonia and cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include ammonia, amines, and alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile: Lacks the 2-methylbutyl group.
2-Amino-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile: Lacks the methyl group.
2-Amino-5-methyl-6-(2-methylbutyl)-4-phenylpyridine-3-carbonitrile: Lacks the nitro group.
Uniqueness
2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-11(2)9-16-12(3)17(15(10-19)18(20)21-16)13-5-7-14(8-6-13)22(23)24/h5-8,11H,4,9H2,1-3H3,(H2,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMWHWQDYJJZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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